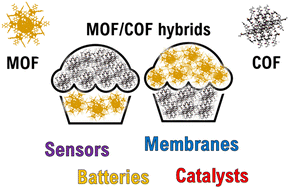MOF/COF hybrids as next generation materials for energy and biomedical applications
CrystEngComm Pub Date: 2022-10-14 DOI: 10.1039/D2CE01296K
Abstract
The rapid increase in the number and variety of metal organic frameworks (MOFs) and covalent organic frameworks (COFs) has led to groundbreaking applications in the field of materials science and engineering. New MOF/COF hybrids combine the outstanding features of MOF and COF structures, such as high crystallinities, large surface areas, high porosities, the ability to decorate the structures with functional groups, and improved chemical and mechanical stabilities. These new hybrid materials offer promising performances for a wide range of applications including catalysis, energy storage, gas separation, and nanomedicine. In this highlight, we discuss the recent advancements of MOF/COF hybrids as next generation materials for energy and biomedical applications with a special focus on the use of computational tools to address the opportunities and challenges of using MOF/COF hybrids for various applications.


Recommended Literature
- [1] Fabrication of a versatile chitosan nanocomposite hydrogel impregnated with biosynthesized silver nanoparticles using Sapindus mukorossi: characterization and applications
- [2] Contributions of methionine to recognition of trimethyllysine in aromatic cage of PHD domains: implications of polarizability, hydrophobicity, and charge on binding†
- [3] A simple self-assembly route to single crystalline SnO2 nanorod growth by oriented attachment for dye sensitized solar cells
- [4] Magnetic chitosan/TiO2 composite for vanadium(v) adsorption simultaneously being transformed to an enhanced natural photocatalyst for the degradation of rhodamine B†
- [5] Tailor-made polyesters based on pentadecalactonevia enzymatic catalysis
- [6] Electrospray mass spectrometry of highly moisture-sensitive metal alkoxides
- [7] Development and evaluation of UHMWPE/woven fabric composite microfiltration membranes via thermally induced phase separation
- [8] Highly stereoselective reduction of prochiral ketones by a bacterial reductase coupled with cofactor regeneration†
- [9] Reduction of bicarbonate and carbonate to formate in molecular zinc complexes
- [10] Conformal growth of nanocrystalline CdX (X = S, Se) on mesoscopic NiO and their photoelectrochemical properties†










